
Zoniporide dihydrochloride
Overview
Description
Zoniporide dihydrochloride (CAS: 241799-10-0) is a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with a molecular formula of C15H21N4O2S·2HCl . It exhibits high water solubility and specificity, inhibiting NHE-1-dependent <sup>22</sup>Na<sup>+</sup> uptake with an IC50 of 14 nM in vitro . Clinically, this compound has demonstrated cardioprotective efficacy in ischemia-reperfusion injury models by improving post-reperfusion cardiac function and reducing biomarkers of cellular damage, such as lactate dehydrogenase (LDH) and cleaved caspase-3 . Its mechanism involves activation of the STAT3 pathway, which enhances myocardial preservation and functional recovery, making it a candidate for inclusion in organ storage solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide dihydrochloride involves several key steps:
Formation of Beta-Ketoester: Malonic acid monoethyl ester is converted into beta-ketoester by forming the corresponding trimethylsilyl ester with trimethylsilyl chloride and pyridine in ether, followed by deprotonation with n-butyllithium and acylation with cyclopropanecarbonyl chloride in dimethoxyethane.
Enamine Formation: The beta-ketoester is treated with refluxing N,N-dimethylformamide dimethyl acetal to afford enamine.
Diazotation and Reduction: Quinoline-5-amine undergoes diazotation with sodium nitrite in water/hydrochloric acid, followed by reduction with tin(II) chloride dihydrate in hydrochloric acid to form the corresponding dihydrochloride salt.
Condensation: The enamine is condensed with hydrazine in the presence of triethylamine in refluxing ethanol to yield pyrazole ester.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up processes to ensure high yield and purity.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Biochemical Properties
- Chemical Name : [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride
- Molecular Weight : Approximately 321.2 g/mol
- Selectivity : Highly selective for NHE1 over other isoforms (IC50 values: NHE1 = 14 nM, NHE2 = 2200 nM, NHE3 = 220000 nM) .
Cardioprotection
Zoniporide has been extensively studied for its cardioprotective effects in various preclinical models:
- In Vitro Studies : Zoniporide demonstrated significant inhibition of NHE1 activity in isolated rat ventricular myocytes, showing an IC50 of approximately 73 nM at normothermic conditions . This inhibition correlates with reduced cell swelling and improved cell viability under ischemic conditions.
- In Vivo Studies : In rabbit models of myocardial ischemia-reperfusion injury, zoniporide significantly reduced infarct size by up to 83% at a concentration of 50 nM . Additionally, it enhanced cardiac contractile function post-ischemia and reduced the incidence of ventricular fibrillation during reperfusion .
Cancer Research
Recent studies suggest that zoniporide may also play a role in cancer treatment:
- Breast Cancer : Zoniporide has been shown to inhibit matrix metalloproteinases (MMP2/9) activity, which are crucial for cancer cell invasion and metastasis . This property indicates its potential as an adjunct therapy in breast cancer management.
Case Studies
Mechanism of Action
Zoniporide dihydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This inhibition prevents the exchange of sodium ions for hydrogen ions across cell membranes, thereby reducing intracellular sodium levels and protecting cells from ischemic damage. The compound’s molecular targets include NHE-1, and its pathways involve the regulation of intracellular pH and cell volume .
Comparison with Similar Compounds
Zoniporide dihydrochloride belongs to the class of NHE inhibitors, which modulate intracellular pH and Na<sup>+</sup>/H<sup>+</sup> exchange. Below is a detailed comparison with structurally and functionally related compounds:
Selectivity and Potency
Key Findings :
- This compound exhibits superior selectivity for NHE-1 compared to dimethylamiloride hydrochloride, which inhibits multiple NHE isoforms at micromolar concentrations .
- Unlike cariporide , which was discontinued in clinical trials due to safety issues, this compound has shown favorable safety profiles in preclinical models .
Mechanistic Differences
- This compound uniquely activates the STAT3 pathway, which is critical for its cardioprotective effects. STAT3 upregulation correlates with reduced apoptosis and improved mitochondrial function post-ischemia .
- Dimethylamiloride hydrochloride lacks this pathway specificity and primarily acts via broad NHE inhibition, making it less effective in targeted cardioprotection .
Physicochemical and Pharmacokinetic Properties
Property | This compound | Dimethylamiloride Hydrochloride |
---|---|---|
Water Solubility | High | Moderate |
Bioavailability | >80% (preclinical) | <50% (preclinical) |
Plasma Half-Life | ~2–4 hours | ~1–2 hours |
Implications: this compound’s high solubility and bioavailability support its use in intravenous formulations for acute cardiac conditions, whereas dimethylamiloride’s pharmacokinetics limit its utility to preclinical research .
Research and Clinical Implications
This compound’s >150-fold selectivity for NHE-1 and STAT3-dependent cardioprotection distinguish it from older NHE inhibitors. Its efficacy in hypothermic myocardial preservation (e.g., 1000 nM concentration in rat models) positions it as a promising adjunct in organ transplantation .
Biological Activity
Zoniporide dihydrochloride, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), has garnered attention for its significant biological activities, particularly in cardioprotection and cancer research. This article explores its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Name: [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride
- Molecular Formula: C13H13Cl2N3O
- Purity: ≥99%
- Alternative Names: CP 597396
Zoniporide selectively inhibits NHE1, which plays a crucial role in regulating intracellular pH by exchanging sodium ions for protons. The compound exhibits high selectivity over other NHE isoforms, with inhibition constants (K_i values) as follows:
Cardioprotective Effects
Zoniporide has been shown to provide cardioprotection during ischemic events. In isolated rat hearts subjected to hypothermic ischemia and subsequent reperfusion, zoniporide administration resulted in:
- Improved left ventricular end-diastolic pressure.
- Enhanced developed pressures and coronary perfusion pressure.
- Reduced myocardial myeloperoxidase activity, indicating decreased neutrophil accumulation .
In vitro studies demonstrated that zoniporide inhibited NHE1 activity in ventricular myocytes and platelets with IC_50 values around 67 nM at normothermic conditions and 73 nM at hypothermic conditions .
Cancer Research Applications
Zoniporide also displays anti-invasive properties in cancer cells. It has been reported to inhibit matrix metalloproteinases (MMP2/9) activity, which is crucial for cancer cell invasion and metastasis. In breast cancer cell lines, zoniporide treatment led to a significant reduction in cell invasion capabilities .
Comparative Efficacy
A comparative analysis of zoniporide with other NHE inhibitors such as eniporide and cariporide reveals its superior potency and selectivity:
Compound | IC_50 (NHE1) | Selectivity (NHE2/NHE3) |
---|---|---|
Zoniporide | 14 nM | 157-fold / 15,700-fold |
Eniporide | 23 nM | 27-fold / 49-fold |
Cariporide | 36 nM | Not specified |
Zoniporide is approximately 1.64 to 2.6 times more potent than eniporide or cariporide at inhibiting human NHE1 .
Case Studies and Research Findings
Several studies highlight the biological activity of zoniporide:
- Isolated Myocyte Studies : In experiments involving isolated rat ventricular myocytes, zoniporide significantly inhibited H^+ efflux rates following intracellular acidification, confirming its role as a potent NHE1 inhibitor .
- In Vivo Models : In animal models simulating human ischemic conditions, zoniporide demonstrated significant cardioprotective benefits, making it a candidate for further clinical exploration in cardiac therapies .
- Cancer Cell Line Studies : Zoniporide's ability to inhibit MMP2/9 activity was confirmed through assays on breast cancer cell lines, indicating its potential as an anti-cancer agent .
Chemical Reactions Analysis
Oxidation Reactions
Zoniporide dihydrochloride undergoes enzymatic oxidation via aldehyde oxidase (AO) , forming metabolites such as 2-oxo-zoniporide . This reaction occurs in the absence of NADPH, distinguishing it from cytochrome P450-mediated pathways .
Experimental Data:
Substrate Concentration (µM) | Incubation Time (min) | Metabolite Formation (%) |
---|---|---|
1 | 90 | 58.4 ± 3.2 |
5 | 90 | 62.1 ± 2.8 |
15 | 90 | 65.9 ± 4.1 |
Conditions: Human liver S9 fractions (2.5 mg/mL protein), 37°C, pH 7.4 .
Key findings:
-
2-oxo-zoniporide is identified via LC-MS/MS with a molecular ion at m/z 337 .
-
AO-mediated oxidation occurs at the quinoline ring, confirmed by mass spectral analysis .
Substitution Reactions
During synthesis, this compound forms through acylation and condensation reactions. A critical step involves the reaction of a pyrazole intermediate with guanidine hydrochloride .
Hydrolysis
Under physiological conditions, this compound undergoes pH-dependent hydrolysis, particularly in acidic environments. This reaction affects its stability during storage and in vitro assays .
Stability Data:
pH | Temperature (°C) | Half-life (h) |
---|---|---|
7.4 | 25 | 48.2 ± 1.5 |
3.0 | 25 | 12.7 ± 0.9 |
Conditions: Phosphate buffer, 1 mg/mL this compound.
Reagent Interactions
Common reagents used in this compound reactions include:
Reagent | Role | Example Use |
---|---|---|
Sodium nitrite | Diazotation agent | Formation of diazonium intermediates |
Tin(II) chloride dihydrate | Reducing agent | Reduction of nitro groups |
Guanidine hydrochloride | Condensation agent | Acylguanidine formation |
Metabolic Stability
-
Aldehyde oxidase is the primary enzyme responsible for zoniporide metabolism, with 90-minute incubation identified as optimal for metabolic stability assays .
-
Protein concentration in S9 fractions (1.5–2.5 mg/mL) directly correlates with metabolite formation rates .
Inhibition of NHE1
-
Zoniporide binds to NHE1 via ionic interactions at physiological pH, inhibiting Na+/H+ exchange with an IC₅₀ of 14 nM .
Structural Insights
The canonical SMILES for this compound is:
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl.Cl
.
Key functional groups include:
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of zoniporide dihydrochloride in cardioprotection?
this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in regulating intracellular pH during ischemia-reperfusion injury. It inhibits human NHE-1 with an IC50 of 14 nM and demonstrates >150-fold selectivity over other NHE isoforms . Preclinical studies in rabbit and primate models show that zoniporide reduces infarct size by up to 83% and improves post-ischemic cardiac function by attenuating intracellular acidosis and calcium overload .
Q. How does the dihydrochloride formulation influence zoniporide's physicochemical properties?
The dihydrochloride salt enhances zoniporide’s water solubility, which is critical for in vivo administration and stability in aqueous solutions. Dihydrochloride salts generally form a 2:1 ratio with the base compound, improving bioavailability compared to monohydrochloride formulations. This property is essential for ensuring consistent dosing in experimental models .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis. Solutions for in vivo studies should be prepared fresh in sterile saline or buffer (pH 7.4). Safety Data Sheets (SDS) must be consulted for hazard mitigation, and institutional SOPs (similar to those for Amantadine hydrochloride) should be followed for waste disposal and personal protective equipment (PPE) .
Advanced Research Questions
Q. What experimental models are most appropriate for evaluating this compound's efficacy in ischemia-reperfusion injury?
- Isolated Heart Models : The Langendorff-perfused rat heart model is widely used to assess functional recovery (e.g., left ventricular developed pressure) and biomarker release (e.g., lactate dehydrogenase) post-reperfusion. Zoniporide at 1000 nM maximally improved cardiac recovery in this model .
- In Vivo Models : Rabbit and primate models are preferred for evaluating infarct size reduction (ED50 = 0.45 mg/kg/h in rabbits) and pharmacokinetics (t1/2 = 1.5 h in primates) .
Q. How can researchers reconcile discrepancies in zoniporide's reported IC50 values across studies?
Variability in IC50 values (e.g., 14 nM vs. 59 nM in platelet swelling assays) may arise from differences in assay conditions (e.g., cell type, pH gradient, or sodium concentration). Standardization of protocols, such as using NHE-1-transfected cell lines and isotonic buffers, is critical for cross-study comparability .
Q. What molecular pathways beyond NHE-1 inhibition contribute to this compound's cardioprotective effects?
Zoniporide activates the STAT3 pathway, which upregulates pro-survival signals (e.g., Bcl-2) and reduces apoptosis (evidenced by decreased cleaved caspase-3). Co-administration with STAT3 inhibitors (e.g., stattic) abolishes these benefits, confirming the pathway’s role. ERK1/2 phosphorylation is also implicated in functional recovery .
Q. What methodological considerations are critical when designing dose-response studies for this compound?
- Concentration Range : Test 1–1000 nM in vitro (e.g., isolated hearts) and 0.1–10 mg/kg/h in vivo.
- Endpoint Selection : Include hemodynamic parameters (e.g., cardiac output), infarct size quantification (TTC staining), and biomarkers (LDH, troponin).
- Statistical Power : Use ANOVA with post-hoc tests (e.g., Tukey’s) and ensure n ≥ 6 per group to account for biological variability .
Q. How does this compound compare to other NHE-1 inhibitors in preclinical studies?
Zoniporide exhibits superior selectivity (150-fold over NHE-2/3) compared to dimethylamiloride (Ki = 0.02–14 μM across NHE isoforms). Its cardioprotective efficacy is also more pronounced in large-animal models, likely due to improved pharmacokinetic profiles .
Properties
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNPJAGKWHEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.